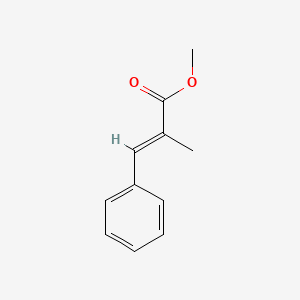

Methyl alpha-methylcinnamate

描述

Methyl alpha-methylcinnamate is an organic compound belonging to the cinnamate family It is characterized by its pleasant aroma and is widely used in the fragrance and flavor industries

准备方法

Synthetic Routes and Reaction Conditions: Methyl alpha-methylcinnamate can be synthesized through several methods. One common approach involves the esterification of alpha-methylcinnamic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve high yields .

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous-flow microreactors. This method enhances the efficiency and control of the reaction process, allowing for large-scale production . The use of enzymatic catalysts, such as Lipozyme® TL IM, has also been explored to improve the synthesis process .

化学反应分析

Palladium-Catalyzed Meta-C–H Functionalization

Methyl alpha-methylcinnamate serves as a substrate for palladium-catalyzed meta-selective C–H functionalization due to the directing effect of its α-methyl and ester groups. These reactions enable regioselective modifications at the meta-position of the aromatic ring (Table 1) .

Key Reaction Types and Conditions

| Reaction Type | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Yield (%) | Selectivity (m:others) |

|---|---|---|---|---|---|---|

| Olefination | Ethyl acrylate | Pd(OAc)₂, Ac-Gly-OH, AgOAc | HFIP | 80 | 72 | 95:5 |

| Allylation | Allyl carbonates | Pd(OAc)₂, Boc-Ala-OH, AgOAc | HFIP | 80 | 68 | 94:6 |

| Acetoxylation | Diacetoxyiodobenzene | Pd(OAc)₂, Boc-Ala-OH, AgOAc | HFIP | 80 | 58 | 97:3 |

| Cyanation | CuCN | Pd(OAc)₂, Ac-Gly-OH, AgOAc | HFIP | 80 | 45 | 93:7 |

Mechanistic Insights :

-

The α-methyl group stabilizes the transition state during palladium insertion, enhancing meta-selectivity.

-

The nitrile directing group (introduced via the Baylis–Hillman adduct) facilitates meta-C–H activation .

Coupling with Bioactive Olefins

This compound undergoes meta-C–H coupling with olefin-tethered bioactive molecules, enabling applications in medicinal chemistry (Table 2) .

Representative Bioactive Coupling Partners

| Partner | Product Class | Yield (%) | Selectivity (m:others) |

|---|---|---|---|

| Estrone | Steroid-coupled | 65 | 91:9 |

| Paracetamol | Analgesic-coupled | 58 | 89:11 |

| Chalcone | Flavonoid-coupled | 62 | 93:7 |

Conditions : Pd(OAc)₂ (10 mol%), Ac-Gly-OH (40 mol%), AgOAc (2 equiv.), HFIP, 80°C, 12–24 h.

Directing Group Removal and Post-Functionalization

After meta-functionalization, the nitrile directing group is removed or modified:

-

DG Removal : Treatment with NaBr and BF₃·OEt₂ regenerates the original bromo moiety (74% yield) .

-

Piperidine Substitution : The DG is replaced with piperidine, yielding allylamine derivatives (87% yield) .

Enzymatic Ammonolysis (Theoretical Applicability)

While not explicitly documented for this compound, Lipozyme® TL IM-catalyzed ammonolysis of methyl cinnamates (e.g., methyl 4-chlorocinnamate) suggests potential applicability. Optimal conditions for analogous reactions include :

-

Solvent : tert-Amyl alcohol

-

Temperature : 45°C

-

Residence Time : 40 min

-

Substrate Ratio : 1:2 (ester:amine)

-

Conversion : Up to 91.3%

Biological Activity Modulation

While not a chemical reaction, methyl cinnamate derivatives (including α-methyl variants) exhibit biological effects:

科学研究应用

Applications in Scientific Research

1. Chemistry:

- Precursor for Organic Synthesis: MAMC serves as a precursor for synthesizing various organic compounds, aiding in the study of reaction mechanisms.

2. Biology:

- Antimicrobial and Antifungal Properties: Research indicates that MAMC exhibits potential antimicrobial and antifungal activities, making it a candidate for developing new antimicrobial agents.

- Cellular Effects: It has been shown to affect membrane permeability and interfere with enzyme functions, which can be crucial in understanding cellular processes.

3. Medicine:

- Anti-inflammatory and Analgesic Agents: MAMC is investigated for its potential use in developing anti-inflammatory and analgesic medications. Studies have demonstrated its efficacy in reducing inflammation in models of colitis by inhibiting the MAPK signaling pathway .

- Lipid Metabolism Regulation: MAMC has been shown to alleviate triglyceride accumulation in HepG2 cells, indicating its role in lipid metabolism regulation .

4. Industry:

- Fragrance and Flavor Production: MAMC is utilized in the production of fragrances and flavors due to its pleasant aroma. It is recognized as a flavoring agent approved by the FDA .

Case Study 1: Anti-Colitis Efficacy

A study investigated the effects of MAMC on dextran sulfate sodium (DSS)-induced colitis in mice. Results showed that MAMC treatment alleviated symptoms such as weight loss and inflammation while protecting intestinal integrity. Mechanistically, it inhibited pro-inflammatory cytokines and modulated gut microbiota .

Case Study 2: Lipid Accumulation in HepG2 Cells

In another study, MAMC was tested on HepG2 cells to assess its impact on lipid accumulation induced by free fatty acids (FFAs). The findings indicated that MAMC treatment enhanced AMPK phosphorylation, leading to improved lipid metabolism .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Organic Synthesis | Acts as a precursor for various organic compounds |

| Biology | Antimicrobial Activity | Exhibits significant antimicrobial properties |

| Medicine | Anti-inflammatory | Reduces inflammation in colitis models; inhibits MAPK pathway |

| Industry | Flavoring Agent | Approved by FDA; used in food and cosmetics |

作用机制

The mechanism by which methyl alpha-methylcinnamate exerts its effects involves interactions with cellular components. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis . The compound’s anti-inflammatory properties are linked to its interaction with molecular pathways that modulate inflammation .

相似化合物的比较

- Methyl cinnamate

- Ethyl cinnamate

- Methyl p-coumarate

Comparison: Methyl alpha-methylcinnamate is unique due to the presence of an alpha-methyl group, which influences its chemical reactivity and biological activity. Compared to methyl cinnamate, it exhibits different physical properties and a distinct aroma profile. Its antimicrobial and anti-inflammatory activities also differ from those of ethyl cinnamate and methyl p-coumarate, making it a compound of particular interest in various research fields .

生物活性

Methyl alpha-methylcinnamate (MAMC), a derivative of cinnamic acid, has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

Overview of this compound

MAMC is structurally related to methyl cinnamate and is recognized for its presence in various plants, contributing to their aromatic profiles. Its biological activity is largely attributed to its ability to interact with cellular pathways and influence metabolic processes.

Target Pathways

MAMC operates primarily through the cinnamate/monolignol pathway , which is crucial for the synthesis of phenylpropanoid compounds, including lignins and flavonoids. These compounds play significant roles in plant defense and human health.

Biochemical Interactions

Research indicates that MAMC can affect membrane permeability and interfere with enzyme functions. It has been shown to uncouple energy transducing membranes, increasing non-specific membrane permeability, which can lead to various cellular responses.

Pharmacological Activities

MAMC exhibits several pharmacological activities, including:

- Antimicrobial Activity : MAMC has demonstrated effectiveness against various microbial strains. Its antimicrobial properties are linked to its ability to disrupt microbial cell membranes and inhibit growth.

- Anti-inflammatory Effects : The compound has been reported to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

- Antioxidant Properties : MAMC acts as a scavenger of free radicals, thereby protecting cells from oxidative stress.

Cell Viability and Lipid Metabolism

A study investigated the effects of methyl cinnamate (MC), closely related to MAMC, on HepG2 cells. Results showed that MC alleviated triglyceride accumulation by activating the AMPK pathway, which is critical in lipid metabolism. The study found that MC treatment led to increased phosphorylation of AMPK and reduced lipid accumulation in a dose-dependent manner .

| Treatment Concentration (μM) | Cell Viability (%) after 72 hours |

|---|---|

| 12.5 | >90 |

| 25 | >90 |

| 50 | >90 |

| 100 | >90 |

| 200 | >90 |

| 400 | <75 |

| 800 | <75 |

This data indicates that while lower concentrations of MC are safe for cell viability, higher concentrations can be cytotoxic.

Inhibition of Adipocyte Differentiation

Another study focused on the antiadipogenic effects of methyl cinnamate in 3T3-L1 preadipocytes. The findings revealed that MC significantly suppressed triglyceride accumulation by downregulating adipogenic transcription factors such as SREBP-1 and PPARγ. This suggests that MAMC may have potential applications in managing obesity-related conditions .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for methyl alpha-methylcinnamate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : this compound is typically synthesized via esterification of alpha-methylcinnamic acid with methanol under acid catalysis. Optimization involves varying parameters like catalyst concentration (e.g., sulfuric acid at 0.5–2.0 mol%), temperature (60–100°C), and reaction time (4–12 hours). Design of Experiments (DOE) can systematically evaluate interactions between variables. Post-synthesis, purity is assessed via HPLC (≥98% purity threshold) and NMR for structural confirmation .

Q. Which analytical techniques are most reliable for characterizing this compound’s physicochemical properties?

- Methodological Answer : Key techniques include:

- Spectroscopy : NMR (¹H/¹³C) for structural elucidation, FT-IR for functional group identification.

- Chromatography : HPLC with UV detection for purity analysis; GC-MS for volatile impurity profiling.

- Physicochemical assays : Differential Scanning Calorimetry (DSC) for melting point determination, refractive index measurements for identity confirmation.

- Reference standards from NIST or JECFA ensure data accuracy .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

- Methodological Answer : Standardize protocols using IUPAC nomenclature and detailed synthetic steps (e.g., stoichiometry, solvent grades, inert atmosphere requirements). Provide raw data (e.g., NMR spectra, chromatograms) in supplementary materials. Cross-validate results via interlaboratory studies and adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of this compound synthesis under varying catalytic conditions?

- Methodological Answer : Employ density functional theory (DFT) calculations to model transition states in acid-catalyzed esterification. Experimental validation via kinetic studies (e.g., rate constants at different temperatures) and isotopic labeling (e.g., deuterated methanol) can elucidate protonation pathways. Compare results with literature using systematic reviews to identify consensus or gaps .

Q. How can computational models predict this compound’s reactivity in novel drug delivery systems?

- Methodological Answer : Use molecular docking simulations to assess interactions with biological targets (e.g., enzymes, lipid bilayers). Pair with in vitro assays (e.g., Franz cell diffusion for transdermal permeability) to validate predictions. Meta-analyses of existing pharmacokinetic data can identify trends in bioavailability or degradation pathways .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct a meta-analysis to assess heterogeneity sources (e.g., assay protocols, cell lines). Apply statistical tools like Cochran’s Q-test to quantify variability. Replicate high-discrepancy studies under controlled conditions, ensuring adherence to OECD guidelines for bioactivity testing. Publish negative results to reduce publication bias .

Q. How do structural modifications to this compound alter its pharmacokinetic profile in preclinical models?

- Methodological Answer : Synthesize analogs with substituents at the alpha-methyl or ester group. Evaluate ADME (Absorption, Distribution, Metabolism, Excretion) using in vivo models (e.g., rodent pharmacokinetic studies) and in vitro hepatocyte assays. Use LC-MS/MS for quantitation, reporting data to three significant figures with justification for precision .

Q. Methodological Considerations

- Data Reporting : Follow ICH M10 guidelines for bioanalytical method validation, including selectivity, linearity, and precision criteria .

- Statistical Rigor : Specify probability values (e.g., p < 0.05) when claiming significance; avoid overinterpretation of non-significant trends .

- Literature Integration : Use Covidence or PRISMA frameworks for systematic reviews to map existing evidence and identify research gaps .

属性

IUPAC Name |

methyl (E)-2-methyl-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-9(11(12)13-2)8-10-6-4-3-5-7-10/h3-8H,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILOUBBQVGUFNG-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。